
Dacomitinib
概要
説明
ダコチニブは、非小細胞肺がん(NSCLC)の治療に主に使用される薬物です。ビジンプロという商品名で販売されています。 ダコチニブは、EGFR/HER1、HER2、HER4を含む上皮成長因子受容体(EGFR)ファミリーの選択的かつ不可逆的な阻害剤です 。ファイザー社によって開発され、 2018年9月にFDAによって承認されました .
準備方法
ダコチニブの調製には、いくつかの合成経路と反応条件が伴います。 一方法は、以下の手順を含みます :
メトキシル化反応: N-(3-クロロ-4-フルオロフェニル)-7-フルオロ-6-ニトロ-4-キナゾリンアミンは、アルカリ/メタノール系でメトキシル化されて、N-(3-クロロ-4-フルオロフェニル)-7-メトキシ-6-ニトロキナゾリンアミン-4-アミンが得られます。
還元反応: メトキシル化反応で得られた化合物は、次にヒドラジン水和物を使用して還元され、N-(3-クロロ-4-フルオロフェニル)-7-メトキシル-6-アミノキナゾリン-4-アミンが得られます。
縮合反応: この化合物は、次にアシルクロリド化合物(2E)-4-(1-ピペリジル)-2-ブテン酸塩酸塩とN-メチルピロリドン溶媒中で縮合させて、粗生成物が得られます。
再結晶: 粗生成物は、エタノール-水溶液中で精製されて、ダコチニブが得られます。
化学反応の分析
Key Steps:
-
Hydrogenative Reduction :
Nitroarene 1 undergoes catalytic hydrogenation to form aniline 2 in acetonitrile. -
Amidation :
Aniline 2 reacts with butenoic acid 3 (prepared from bromide 6 ) using T3P (propane phosphonic acid anhydride) and 2,6-lutidine in acetonitrile. Reverse quenching with NaOH minimizes formamidine hydrolysis. -
Dimroth Rearrangement :
Intermediate 4 reacts with aniline 5 in neat acetic acid at 30°C to form dacomitinib. This step avoids high-temperature conditions typically required for Dimroth rearrangements .
Metabolic Reactions
This compound undergoes extensive phase I metabolism in rat liver microsomes (RLMs), primarily via piperidine ring hydroxylation and quinazoline ring reduction . Four major metabolites and two reactive intermediates were identified using LC-MS/MS :
Phase I Metabolites:
Metabolite | m/z | Fragment Ions | Retention Time (min) | Metabolic Pathway |
---|---|---|---|---|
DCB484 | 484 | 385, 319, 166, 144 | 39.5 | α-Oxidation at piperidine ring |
DCB472 | 472 | 387, 321, 152, 124 | 32.2 | Reduction at quinazoline ring |
DCB486a | 486 | 387, 166, 138 | 39.2 | Dual α-oxidation and reduction |
DCB486b | 486 | 385, 319, 168 | 30.4 | Hydroxylation at piperidine ring |
Bioactivation Pathways:
-
Iminium Ion Formation :
Piperidine ring oxidation generates iminium intermediates, stabilized as cyano adducts (DCB495, m/z 495) with KCN . -
Aldehyde Formation :
Oxidative dealkylation of the butenamide group produces an aldehyde intermediate, trapped as an oxime adduct (DCB362, m/z 362) with methoxylamine .
Enzyme-Mediated Reactions
This compound metabolism involves cytochrome P450 (CYP) enzymes :
-
CYP2D6 : Primary enzyme for O-desmethylation (PF-05199265, active metabolite).
-
CYP3A4 : Secondary pathway for oxidative metabolites.
Enzyme | Role | Metabolite |
---|---|---|
CYP2D6 | Oxidative O-desmethylation | PF-05199265 (active) |
CYP3A4 | Minor oxidation pathways | Uncharacterized |
Reactive Intermediates and Toxicity
Reactive intermediates formed during metabolism are linked to this compound’s adverse effects (e.g., hepatotoxicity) :
Intermediate | Structure | Trapping Agent | Adduct Detected | Toxicity Mechanism |
---|---|---|---|---|
Iminium ion | Piperidine-derived | KCN | DCB495 (cyano) | Protein/DNA alkylation |
Aldehyde | Butenamide-derived | Methoxylamine | DCB362 (oxime) | Glutathione depletion |
Elimination Pathways
科学的研究の応用
First-Line Treatment for NSCLC
Dacomitinib has been approved as a first-line treatment for advanced NSCLC patients with classical EGFR mutations. The ARCHER 1050 trial demonstrated that this compound significantly improved progression-free survival (PFS) compared to gefitinib, establishing it as a standard option for this patient population .
Uncommon EGFR Mutations
Recent studies indicate that this compound is effective against NSCLC patients with uncommon EGFR mutations. A dual-center study found that patients with major uncommon mutations experienced favorable outcomes, suggesting this compound's potential beyond classical mutations .
Mutation Type | Response Rate | Study Reference |
---|---|---|
Classical Mutations | 70% stable disease | ARCHER 1050 trial |
Uncommon Mutations | Favorable activity | Dual-center cohort study |
Later-Line Treatment
This compound has shown efficacy in later-line settings for NSCLC patients who have progressed after prior therapies. A real-world study indicated that it remains well-tolerated and active in patients with various EGFR mutations, including those with brain metastases .
Recurrent Glioblastoma
This compound has also been investigated in glioblastoma patients with EGFR amplification. A Phase II trial evaluated its efficacy, revealing limited activity but some responses in specific cohorts, highlighting the need for further research into patient selection based on molecular characteristics .
Case Studies and Real-World Evidence
- Case Series on CNS Metastasis : A case series documented the effectiveness of this compound in treating CNS metastasis in NSCLC patients, demonstrating significant tumor reduction and manageable toxicity .
- Real-World Application : In a retrospective analysis involving over 100 patients treated with this compound after TKI resistance, the results showed a median PFS of approximately 4 months, indicating its potential as a subsequent therapy .
Safety Profile
This compound is generally well-tolerated, with manageable adverse effects such as diarrhea and rash being the most common. The incidence of severe adverse events is relatively low, making it a viable option for many patients.
作用機序
類似化合物との比較
ダコチニブは、アファチニブやゲフィチニブなどの他のEGFR阻害剤と比較されることがよくあります 。比較の重要な点を以下に示します。
これらの比較は、不可逆的な結合と、まれなEGFR変異の治療における有効性という点で、ダコチニブの独自性を強調しています。
生物活性
Dacomitinib is a second-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Its mechanism of action involves covalent binding to the EGFR family members, including HER2 and HER4, leading to sustained inhibition of their kinase activity. This article aims to explore the biological activity of this compound, highlighting its efficacy, safety, and underlying mechanisms through various studies and clinical trials.
This compound irreversibly inhibits the tyrosine kinase activity of the EGFR family by forming a covalent bond with cysteine residues in the catalytic domain. This mechanism distinguishes it from reversible inhibitors, which compete for ATP binding without permanent modification. The potency of this compound has been demonstrated in various preclinical studies, showing an IC50 value as low as 6 nmol/L against wild-type and mutant EGFRs, including those with T790M resistance mutations .
Key Mechanisms:
- Covalent Bond Formation : this compound binds covalently to Cys773 in EGFR, preventing ATP binding and subsequent activation of downstream signaling pathways.
- Inhibition of Signaling Pathways : The blockade of EGFR signaling leads to reduced activation of critical pathways such as Ras-Raf-MAPK and PI3K/AKT, which are involved in cell proliferation and survival .
Phase II Trials
This compound has shown promising results in several clinical trials. For instance, the ARCHER 1050 trial demonstrated that this compound significantly improved progression-free survival (PFS) compared to gefitinib in patients with advanced NSCLC harboring sensitive EGFR mutations .
Summary of Clinical Findings:
- Objective Response Rate (ORR) : Approximately 70% in patients with EGFR mutations.
- Progression-Free Survival : Median PFS was reported at around 14.7 months for patients treated with this compound compared to 9.2 months for those on gefitinib .
- Overall Survival : The overall survival rate was also improved, although specific figures vary by study.
Case Studies
- Advanced NSCLC with Uncommon Mutations : A phase II trial investigated this compound's efficacy in patients with uncommon EGFR mutations (exons 18-21). Early results indicated that this compound could be effective in this subset, providing a new therapeutic option for patients who previously had limited treatment alternatives .
- Head and Neck Cancer : this compound has also been explored for its potential in treating squamous cell carcinoma of the head and neck (SCCHN). In preclinical models, it exhibited significant antitumor activity by downregulating HER signaling pathways and enhancing apoptosis through various mechanisms .
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Common adverse effects include:
- Diarrhea
- Rash
- Fatigue
- Decreased appetite
Most side effects were manageable with dose adjustments or supportive care measures. Notably, only a small percentage (5%) of participants discontinued treatment due to adverse events .
Table: Summary of Adverse Effects
Adverse Effect | Incidence (%) | Management Strategies |
---|---|---|
Diarrhea | 60 | Loperamide or dose reduction |
Rash | 50 | Topical corticosteroids |
Fatigue | 40 | Supportive care |
Decreased Appetite | 30 | Nutritional support |
特性
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXJQMNHJWSHET-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149493 | |
Record name | Dacomitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Dacomitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dacomitinib is an irreversible small molecule inhibitor of the activity of the human epidermal growth factor receptor (EGFR) family (EGFR/HER1, HER2, and HER4) tyrosine kinases. It achieves irreversible inhibition via covalent bonding to the cysteine residues in the catalytic domains of the HER receptors. The affinity of dacomitinib has been shown to have an IC50 of 6 nmol/L. The ErbB or epidermal growth factor (EGF) family plays a role in tumor growth, metastasis, and treatment resistance by activating downstream signal transduction pathways such as such as Ras-Raf-MAPK, PLCgamma-PKC-NFkB and PI3K/AKT through the tyrosine kinase-driven phosphorylation at the carboxy-terminus. Around 40% of cases show amplification of EGFR gene and 50% of the cases present the _EGFRvIII_ mutation which represents a deletion that produces a continuous activation of the tyrosine kinase domain of the receptor. | |
Record name | Dacomitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1110813-31-4 | |
Record name | Dacomitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1110813-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dacomitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110813314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dacomitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dacomitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACOMITINIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJX250C20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
184-187 ºC | |
Record name | Dacomitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dacomitinib?
A1: this compound is an irreversible pan-HER tyrosine kinase inhibitor (TKI), forming covalent bonds with the kinase domains of the epidermal growth factor receptor (EGFR) family, including EGFR (HER1), HER2, and HER4. [] This irreversible binding leads to prolonged inhibition of these receptors. [, ]
Q2: What are the downstream effects of this compound's inhibition of EGFR family receptors?
A2: this compound inhibits EGFR signaling, leading to the suppression of downstream pathways such as AKT, STAT3, ERK, and p38. [] It also inhibits the phosphorylation of Bad and, in combination with Paclitaxel, effectively suppresses the expression of Mcl-1. [] In addition, this compound has been shown to reduce the phosphorylation of HER2, EGFR, HER4, AKT, and ERK in sensitive cell lines. []
Q3: Does this compound affect the cellular localization of EGFR family members?
A3: Research suggests that this compound, unlike the dual EGFR/ErbB2 inhibitor Lapatinib, disrupts the membrane localization of EGFR, HER2, and HER3 proteins, potentially contributing to its efficacy. []
Q4: Have computational methods been employed to study this compound?
A4: Yes, pharmacokinetic models, including transit compartment models, have been used to characterize the absorption phase of this compound and quantify the impact of co-administered drugs like Rabeprazole on its pharmacokinetics. []
Q5: How does this compound's irreversible binding mechanism affect its activity compared to reversible EGFR inhibitors?
A5: this compound's irreversible binding to EGFR leads to prolonged inhibition of EGFR signaling compared to reversible inhibitors like Gefitinib and Erlotinib. [, ] This prolonged inhibition is thought to contribute to its potential to overcome resistance mechanisms that develop against first-generation EGFR TKIs. []
Q6: How is this compound administered, and what is its typical dosage regimen?
A6: While this Q&A focuses on scientific aspects, it's important to note that dosing information should always be obtained from relevant prescribing information and healthcare professionals. The research mentions this compound is administered orally, with dosages adjusted based on factors like patient tolerance and clinical response. [, ]
Q7: How is this compound metabolized in the body?
A7: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP2C9. [] This metabolic pathway leads to the formation of its major circulating metabolite, PF-05199265. []
Q8: How does the genetic polymorphism of CYP2D6 affect this compound metabolism?
A9: Research indicates that while this compound's overall exposure is similar among individuals with different CYP2D6 genotypes, the exposure to its metabolite, PF-05199265, is higher in extensive metabolizers compared to intermediate metabolizers. []
Q9: Does this compound interact with other drugs?
A10: Yes, this compound has been shown to interact with several drugs. For example, co-administration with the CYP2D6 inhibitor Trazodone can increase the blood exposure to both drugs. [] Additionally, this compound's strong inhibition of CYP2D6 can impair the metabolism of drugs metabolized by this enzyme, such as Metoprolol, potentially leading to adverse effects. []
Q10: What is the efficacy of this compound in EGFR-mutated NSCLC compared to first-generation EGFR TKIs?
A11: In a randomized phase III trial (ARCHER 1050), this compound demonstrated superior progression-free survival (PFS) and overall survival (OS) compared to Gefitinib in patients with EGFR-mutated NSCLC. []
Q11: Has this compound demonstrated efficacy in preclinical models of other cancer types?
A12: Yes, preclinical studies have shown this compound's antitumor activity in various cancer models, including bladder cancer, breast cancer, and glioblastoma. [, , ] Notably, in HER2-amplified breast cancer models, this compound inhibited growth in cell lines with de novo and acquired resistance to Trastuzumab and maintained activity in those resistant to Lapatinib. []
Q12: Is this compound effective in treating brain metastases in NSCLC?
A13: Clinical observations suggest that this compound can effectively control brain metastases in patients with EGFR-mutated NSCLC, though further prospective studies are needed to confirm this finding. []
Q13: Does this compound demonstrate activity against uncommon EGFR mutations in NSCLC?
A14: While data is still emerging, this compound has shown promising activity in patients with NSCLC harboring major uncommon EGFR mutations, including G719X, S768I, and L861Q. []
Q14: How does this compound compare to Afatinib in NSCLC patients with uncommon EGFR mutations?
A15: A comparative cohort study (AFANDA) found that this compound demonstrated a more favorable activity profile and manageable toxicity compared to Afatinib in NSCLC patients with uncommon EGFR mutations. []
Q15: What are the mechanisms of resistance to this compound?
A16: Although this compound shows promise in overcoming some resistance mechanisms to first-generation EGFR TKIs, resistance can still develop. The emergence of the T790M mutation is one such mechanism, although its occurrence does not appear to differ significantly between this compound and other EGFR TKIs. [, , ]
Q16: Are there any potential biomarkers for predicting this compound's efficacy in GBM?
A17: While EGFRvIII and EGFR ECD mutation status in archival tumors did not predict clinical benefit, RNA signatures in circulating extracellular vesicles (EVs) from patients with GBM showed potential as biomarkers of this compound efficacy. []
Q17: Are there any biomarkers associated with response to this compound in head and neck squamous cell carcinoma (HNSCC)?
A18: In HNSCC, mutations in PIK3CA and PTEN were significantly associated with shorter PFS in patients treated with this compound. [] Additionally, increased gene expression of proinflammatory chemokines and inflammatory response modulators was linked to shorter PFS. []
Q18: What analytical methods are used to detect this compound in biological samples?
A19: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly used method for quantifying this compound concentrations in biological samples. []
Q19: How is the tissue distribution of this compound investigated?
A20: Immunohistochemistry has been successfully employed to visualize and study the localization and accumulation of this compound in rat intestinal and skin tissues. []
Q20: Are there validated analytical methods for analyzing this compound and its impurities?
A21: Yes, a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated for analyzing this compound and its related impurities in bulk and oral solid dosage formulations. []
Q21: Does this compound influence the activity of drug-metabolizing enzymes?
A22: Yes, this compound acts as a strong inhibitor of CYP2D6. [, ] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by CYP2D6.
Q22: Are there other treatment options for EGFR-mutated NSCLC besides this compound?
A23: Yes, other EGFR TKIs like Gefitinib, Erlotinib, and Afatinib are also used in the treatment of EGFR-mutated NSCLC. [, , , ] The choice of treatment depends on various factors, including patient characteristics, mutation type, and treatment history.
Q23: How has the development of this compound contributed to the treatment of EGFR-mutated NSCLC?
A24: this compound represents a second-generation irreversible EGFR TKI that has demonstrated clinical benefits over first-generation inhibitors in certain settings. [, , ] Its development highlights the ongoing efforts to improve treatment outcomes for patients with EGFR-mutated NSCLC, particularly those who develop resistance to first-line therapies.
Q24: What are some examples of cross-disciplinary research approaches used in the study of this compound?
A25: The research on this compound involves a multidisciplinary approach, integrating knowledge and techniques from various fields, including oncology, pharmacology, pharmacokinetics, molecular biology, and genetics. [, , , , ] For instance, understanding the genetic polymorphism of drug-metabolizing enzymes like CYP2D6 is crucial for predicting individual patient responses to this compound. [, ] Additionally, the use of advanced analytical techniques like UPLC-MS/MS and immunohistochemistry has been instrumental in characterizing the pharmacokinetics and tissue distribution of the drug. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。